RFI-641

Description

Properties

CAS No. |

197366-24-8 |

|---|---|

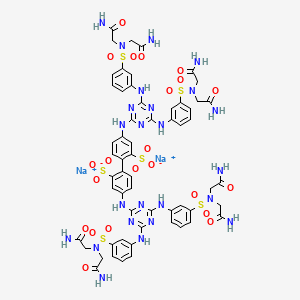

Molecular Formula |

C58H60N24Na2O22S6 |

Molecular Weight |

1683.6 g/mol |

IUPAC Name |

disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C58H62N24O22S6.2Na/c59-45(83)23-79(24-46(60)84)105(91,92)37-9-1-5-31(17-37)67-53-73-54(68-32-6-2-10-38(18-32)106(93,94)80(25-47(61)85)26-48(62)86)76-57(75-53)71-35-13-15-41(43(21-35)109(99,100)101)42-16-14-36(22-44(42)110(102,103)104)72-58-77-55(69-33-7-3-11-39(19-33)107(95,96)81(27-49(63)87)28-50(64)88)74-56(78-58)70-34-8-4-12-40(20-34)108(97,98)82(29-51(65)89)30-52(66)90;;/h1-22H,23-30H2,(H2,59,83)(H2,60,84)(H2,61,85)(H2,62,86)(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,90)(H,99,100,101)(H,102,103,104)(H3,67,68,71,73,75,76)(H3,69,70,72,74,77,78);;/q;2*+1/p-2 |

InChI Key |

UNNCHYARSNZOPF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC7=CC(=CC=C7)S(=O)(=O)N(CC(=O)N)CC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)N(CC(=O)N)CC(=O)N.[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

197366-24-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RFI 641 RFI-641 RFI641 |

Origin of Product |

United States |

Foundational & Exploratory

RFI-641: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The development of effective antiviral therapies is a critical unmet need. RFI-641, a potent and selective inhibitor of RSV, has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the RSV fusion (F) protein. This document synthesizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound is a potent, non-peptidic, small dendrimer-like molecule that specifically targets the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[1][2] Its mechanism of action is centered on the inhibition of the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[3][4][5]

The RSV F protein exists in a metastable prefusion state, which, upon triggering, undergoes a dramatic and irreversible refolding into a stable postfusion conformation. This transition facilitates the merger of the viral and cellular membranes, allowing the viral genome to enter the host cell cytoplasm. This compound is believed to bind to a hydrophobic pocket within the prefusion conformation of the F protein, stabilizing it and preventing this critical conformational change.

By locking the F protein in its prefusion state, this compound effectively blocks two critical fusion events:

-

Virion-Cell Fusion: The initial entry of the virus into the host cell is inhibited.

-

Cell-Cell Fusion (Syncytium Formation): The spread of the virus to adjacent cells through the formation of multinucleated giant cells (syncytia) is also blocked.

This targeted action against the F protein confers specificity for RSV, with this compound showing little to no activity against other viruses such as influenza or parainfluenza virus.

Resistance to this compound

Studies have identified that a mutation at position 446 of the F protein, specifically a glycine to arginine substitution (G446R), can confer resistance to this compound. This highlights the specific nature of the interaction between this compound and the F protein.

Quantitative Data Summary

The antiviral potency of this compound has been quantified across various assays and RSV strains. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Antiviral Activity of this compound against RSV

| Assay Type | RSV Strain/Subtype | IC50 (μg/mL) | IC50 (nM) | IC90 (μg/mL) | Cell Line | Reference |

| ELISA | Average (A strains) | 0.055 | ~32.6 | - | Vero/HFF | |

| ELISA | Average (B strains) | 0.018 | ~10.7 | - | Vero/HFF | |

| ELISA | 90% of clinical isolates | 0.03 | ~17.8 | - | Vero/HFF | |

| General Antiviral | RSV | - | 50 | - | Not specified | |

| Yield Reduction | Average (A strains) | - | - | 0.22 | Not specified | |

| Yield Reduction | Average (B strains) | - | - | 0.12 | Not specified | |

| ELISA | RSV A2 | 0.18 | ~106.8 | - | HFF | |

| ELISA | RSV A2 | 0.37 | ~219.6 | - | Vero | |

| ELISA | RSV A2 | 0.28 | ~166.2 | - | CV-1 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Mice | Intranasal (prophylactic) | 0.04 - 1.3 mg/kg | 0.63 to 1.53 log10 PFU/mL reduction in lung viral titers | |

| Cotton Rats | Not specified | Not specified | Significant reduction in viral lung titers | |

| African Green Monkeys | Intranasal (prophylactic) | 1 - 10 mg/kg | At least 3.2 log10 PFU/lung reduction | |

| African Green Monkeys | Intranasal (therapeutic) | Not specified | Efficacious when administered 24h post-infection |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental assays. Detailed methodologies are provided below.

Antiviral Activity Assay (ELISA-based)

This assay quantifies the inhibition of RSV protein expression in the presence of the inhibitor.

-

Cell Lines: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

-

Infection: Cells are infected with RSV at a low multiplicity of infection (MOI) of 0.004.

-

Compound Treatment: A serial dilution of this compound is added to the infected cells.

-

Incubation: The plates are incubated for 4 days to allow for viral replication and protein expression.

-

Cell Fixation and Permeabilization: The cell monolayers are fixed with a 50% methanol-50% acetone solution.

-

ELISA: An enzyme-linked immunosorbent assay is performed using a primary antibody targeting the RSV F protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate is added, and the resulting colorimetric or fluorometric signal is measured to quantify the amount of viral protein.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Virus Yield Reduction Assay

This assay measures the reduction in the production of infectious viral particles.

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., HEp-2) are prepared in multi-well plates.

-

Infection and Treatment: Cells are infected with RSV in the presence of various concentrations of this compound.

-

Incubation: The infected cells are incubated for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).

-

Harvesting: The cell culture supernatant, containing progeny virions, is harvested.

-

Titration: The harvested supernatant is serially diluted and used to infect fresh cell monolayers in a plaque assay or TCID50 assay to determine the viral titer.

-

Data Analysis: The IC90, the concentration of the compound that reduces the viral yield by 90%, is determined by comparing the viral titers from treated and untreated samples.

Inhibition of Syncytium Formation Assay

This assay visually assesses the ability of this compound to block cell-to-cell fusion.

-

Cell Culture: CV-1 cells are seeded in appropriate culture vessels.

-

Infection: Cells are infected with a wild-type RSV strain (e.g., A2) at a low MOI to allow for the initial infection of individual cells.

-

Compound Addition: this compound (e.g., at a concentration of 2 µg/ml) is added at a specific time point post-infection (e.g., 8 hours) to target the secondary spread of the virus.

-

Incubation: The infected cells are incubated for a period (e.g., 72 hours) to allow for the formation of syncytia in the control group.

-

Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or immunostaining for RSV proteins), and the formation of multinucleated giant cells (syncytia) is observed and quantified by microscopy.

R18-Labeled Virion-Cell Fusion Assay (Fluorescence Dequenching)

This assay directly measures the fusion of the viral envelope with the host cell membrane.

-

Virus Labeling: Purified RSV is labeled with octadecyl rhodamine B chloride (R18), a lipophilic fluorescent dye, at a concentration that causes self-quenching of its fluorescence.

-

Cell Preparation: A monolayer of target cells (e.g., Vero) is prepared.

-

Binding and Fusion: R18-labeled RSV is allowed to bind to the cells at 4°C (a temperature at which binding occurs but not fusion). The temperature is then shifted to 37°C to initiate fusion.

-

Compound Treatment: this compound is added at different stages of the process to determine its effect on binding and fusion.

-

Fluorescence Measurement: As the viral and cell membranes fuse, the R18 dye diffuses into the larger cell membrane, leading to a decrease in its concentration and a corresponding increase in fluorescence (dequenching). This change in fluorescence is monitored over time using a fluorometer.

-

Data Analysis: The rate and extent of fluorescence dequenching are used to quantify the inhibition of fusion by this compound.

Visualizations

Diagram 1: this compound Mechanism of Action on RSV F Protein

Caption: this compound binds to the prefusion state of the RSV F protein, preventing its conformational change.

Diagram 2: Experimental Workflow for Antiviral Activity (ELISA)

Caption: Workflow for determining the IC50 of this compound using an ELISA-based method.

Diagram 3: Logical Flow of the R18 Fusion Assay

Caption: Logical steps in the R18 fluorescence dequenching assay to measure viral fusion.

Conclusion

This compound is a highly potent and specific inhibitor of Respiratory Syncytial Virus that acts by targeting the viral F protein. Its mechanism of inhibiting F protein-mediated membrane fusion has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data underscores its potential as an antiviral agent. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-RSV therapeutics. Further investigation into the precise binding site of this compound on the F protein could aid in the design of next-generation fusion inhibitors with improved potency and resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits entry of respiratory syncytial virus via interactions with fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

RFI-641: A Technical Whitepaper on a Potent RSV Fusion Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The viral fusion (F) protein represents a critical target for therapeutic intervention due to its essential role in viral entry into host cells. RFI-641 is a novel and potent small-molecule inhibitor of the RSV F protein, demonstrating significant antiviral activity in both in vitro and in vivo models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Human Respiratory Syncytial Virus (RSV), a member of the Paramyxoviridae family, is a leading cause of acute lower respiratory tract infections, such as bronchiolitis and pneumonia.[1] Despite its prevalence, therapeutic options are limited. This compound emerged from the chemical optimization of an earlier compound, CL387626, and exhibits potent and selective inhibitory activity against both RSV type A and B strains.[1] Its mechanism of action centers on the disruption of the viral fusion process, a critical step in the RSV life cycle.[1][2]

Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound specifically targets the RSV fusion (F) protein, a type I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, allowing for the entry of the viral genome into the cytoplasm.[1] The F protein undergoes a significant conformational change to facilitate this process. This compound is believed to bind to a transient, prefusion conformation of the F protein, stabilizing it and preventing the structural rearrangements necessary for membrane fusion. This inhibition effectively blocks two key events: the initial fusion of the virus to the host cell and the subsequent formation of syncytia (cell-to-cell fusion), which is a characteristic cytopathic effect of RSV infection.

Figure 1: Simplified signaling pathway of RSV fusion and the inhibitory action of this compound.

Quantitative Efficacy Data

The antiviral potency of this compound has been demonstrated across a range of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Respiratory Syncytial Virus

| Assay Type | RSV Strain(s) | Cell Line | IC50 (µg/mL) | IC90 (µg/mL) | Reference(s) |

| ELISA | RSV A (Lab strains & clinical isolates) | Vero, HFF | 0.055 (average) | - | |

| ELISA | RSV B (Lab strains & clinical isolates) | Vero, HFF | 0.018 (average) | - | |

| ELISA | RSV A2 | HFF | 0.18 | - | |

| ELISA | RSV A2 | Vero | 0.37 | - | |

| ELISA | RSV A2 | CV-1 | 0.28 | - | |

| ELISA | cp-52 (mutant lacking G and SH) | - | 0.03 | - | |

| Yield Reduction | RSV A (clinical isolates) | - | - | 0.22 (mean) | |

| Yield Reduction | RSV B (clinical isolates) | - | - | 0.12 (mean) | |

| Infectivity Assay | RSV | - | 0.0085 (50 nM) | - |

Table 2: In Vivo Efficacy of this compound in Animal Models of RSV Infection

| Animal Model | Administration Route | Dosing Regimen | Challenge Strain | Efficacy Endpoint | Result | Reference(s) |

| Mouse (BALB/c) | Intranasal | Prophylactic (0.04 - 1.3 mg/kg) | RSV A2 | Viral Lung Titer (Day 5) | 0.63 - 1.53 log10 PFU/ml reduction | |

| Cotton Rat | Intranasal | Prophylactic (1 - 10 mg/kg) | RSV A2 | Viral Lung Titer | ≥ 3.2 log10 PFU/lung reduction | |

| Cotton Rat | Intranasal | Prophylactic (10 mg/kg) | RSV Long | Viral Lung Titer | 2.6 log10 reduction | |

| African Green Monkey | Intranasal | Prophylactic | RSV | Nasal Viral Titer (Day 8) | 3.4 log10 reduction | |

| African Green Monkey | Intranasal | Therapeutic (24h post-infection) | RSV | Nasal Viral Titer (Day 5) | 1.66 log10 reduction | |

| African Green Monkey | Inhalation | Prophylactic & Therapeutic (2 hours) | RSV | Bronchoalveolar Lavage (BAL) Viral Titer | 0.73 - 1.34 PFU/ml reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assays

Figure 2: General workflow for the ELISA-based in vitro antiviral activity assay.

4.1.1 Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of viral protein, specifically the F protein, as a measure of viral replication.

-

Cell Culture: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates and cultured to form a monolayer.

-

Infection: Cells are infected with RSV at a low multiplicity of infection (MOI) of 0.004.

-

Compound Addition: Immediately after infection, serial dilutions of this compound (typically 5 to 10 concentrations) are added to the wells.

-

Incubation: The infected and treated cells are incubated for 4 days at 37°C.

-

Cell Fixation: After incubation, the cell monolayers are fixed using a 50:50 mixture of methanol and acetone.

-

ELISA Procedure: The plates are washed, and an ELISA is performed using a primary antibody specific for the RSV F protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

-

Data Analysis: The optical density is measured, and the 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

4.1.2 Yield Reduction Assay

This assay provides a more stringent measure of antiviral activity by quantifying the reduction in the production of new infectious virus particles.

-

Procedure: This assay follows a similar initial procedure to the ELISA. However, instead of measuring viral protein, the supernatant from the infected and treated cells is collected after the incubation period.

-

Titration: The collected supernatant is serially diluted and used to infect fresh cell monolayers in a plaque assay (see below) to determine the viral titer (in Plaque Forming Units per milliliter, PFU/mL).

-

Data Analysis: The 90% inhibitory concentration (IC90), the concentration of this compound that reduces the production of infectious virus by 90%, is then calculated.

Mechanism of Action Assays

4.2.1 Inhibition of Syncytium Formation

This assay visually assesses the ability of this compound to prevent cell-to-cell fusion.

-

Infection: CV-1 cells are infected with RSV at a low MOI.

-

Compound Addition: this compound (e.g., at a concentration of 2 µg/mL) is added at 8 hours post-infection.

-

Observation: The cells are observed microscopically for the formation of syncytia (large, multinucleated cells) compared to untreated, infected control cells.

4.2.2 Temperature Shift Assay

This assay helps to determine at which stage of viral entry (attachment or fusion) the inhibitor acts.

-

Adsorption Phase: Cells are incubated with RSV at 4°C for 1 hour in the presence or absence of this compound. At this temperature, the virus can bind to the cells, but membrane fusion does not occur.

-

Fusion Phase: The inoculum is removed, and the temperature is shifted to 37°C to allow fusion to proceed. This compound can be added at different time points relative to the temperature shift.

-

Analysis: After a 30-hour incubation, the cells are metabolically radiolabeled with [35S]methionine-cysteine. Cell extracts are then subjected to immunoprecipitation with antibodies against RSV proteins (e.g., N protein or total virion proteins). The precipitated proteins are analyzed by SDS-PAGE and autoradiography to detect viral protein synthesis, which is indicative of successful viral entry and replication.

In Vivo Efficacy Models

Figure 3: General workflow for evaluating the in vivo efficacy of this compound in animal models.

4.3.1 Mouse Model

-

Animals: BALB/c mice are commonly used.

-

Anesthesia and Dosing: Mice are anesthetized, and this compound is administered intranasally.

-

Viral Challenge: Two hours after dosing, mice are again anesthetized and challenged intranasally with a solution of RSV (e.g., 40 µL of 5 x 10^7 PFU/mL).

-

Endpoint: At 5 days post-infection, mice are euthanized, and the lungs are aseptically removed.

-

Viral Titer Determination: The lungs are homogenized, and the viral titer is determined by plaque assay.

4.3.2 Cotton Rat Model

-

Animals: The cotton rat (Sigmodon hispidus) is a highly permissive model for RSV infection.

-

Dosing and Challenge: The protocol is similar to the mouse model, with intranasal administration of this compound followed by intranasal RSV challenge.

-

Endpoint and Analysis: Lungs are harvested at a predetermined time post-infection (e.g., day 4 or 5), and viral titers are quantified by plaque assay.

4.3.3 African Green Monkey Model

-

Animals: African green monkeys provide a model that more closely mimics human infection.

-

Dosing and Challenge: this compound can be administered intranasally or via inhalation. This is followed by an intranasal or intratracheal challenge with RSV.

-

Sampling: Nasal washes, throat swabs, and bronchoalveolar lavage (BAL) fluid are collected at various time points post-infection.

-

Analysis: Viral titers in the collected samples are determined by plaque assay to assess the reduction in viral load in both the upper and lower respiratory tracts.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, half-life, and clearance for this compound are not extensively published in the reviewed literature, studies have indicated that its potent in vivo activity, particularly via intranasal and inhalation routes, suggests sufficient local concentrations are achieved in the respiratory tract to exert its antiviral effect. Further studies would be required to fully characterize the pharmacokinetic profile of this compound.

Resistance

Viruses with a G446R mutation in the F protein have been shown to be resistant to this compound. The emergence of resistance is a critical consideration in the development of any antiviral therapeutic and highlights the importance of monitoring for resistant strains.

Conclusion

This compound is a potent and selective inhibitor of the RSV F protein, demonstrating significant promise as an anti-RSV agent. Its ability to block the crucial step of viral fusion translates to robust antiviral activity in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other RSV fusion inhibitors. Future work should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to optimize its clinical potential.

References

Understanding the Antiviral Activity of RFI-641: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core concepts.

Core Concepts: Mechanism of Action

This compound is a novel antiviral agent that demonstrates potent activity against both A and B strains of Respiratory Syncytial Virus.[1][2] Its mechanism of action is the inhibition of viral entry into the host cell by targeting the RSV fusion (F) protein.[1][2] The F protein is a class I viral fusion glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral genome delivery and the initiation of infection. This compound specifically blocks the conformational changes in the F protein that are necessary for this fusion process to occur.[3] This inhibition prevents two key events:

-

Virus-cell fusion: The initial entry of the virus into the host cell is blocked.

-

Cell-cell fusion (Syncytium formation): The spread of the virus to adjacent cells through the formation of multinucleated giant cells (syncytia) is also inhibited.

The high specificity of this compound for the RSV F protein results in a large therapeutic window, indicating that its antiviral activity is not due to general cytotoxic effects on normal cells.

Quantitative Data Summary

The antiviral potency and safety profile of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus

| Assay Type | RSV Strain | Cell Line | IC50 (μg/mL) | Reference |

| ELISA | A (Lab Strains & Clinical Isolates) | Vero | 0.055 (average) | |

| ELISA | B (Lab Strains & Clinical Isolates) | Vero | 0.018 (average) | |

| Yield Reduction | A (Clinical Isolates) | Vero | 0.22 (IC90, mean) | |

| Yield Reduction | B (Clinical Isolates) | Vero | 0.12 (IC90, mean) |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: Cytotoxicity and Therapeutic Index of this compound

| Cell Line | LC50 (μg/mL) | Therapeutic Index | Reference |

| Vero | >75 | >417 to >2,500 | |

| HFF | >75 | Not specified |

LC50: 50% lethal concentration; HFF: Human Foreskin Fibroblast.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosing Regimen | Outcome | Reference |

| Mice | Intranasal | Prophylactic | Significant reduction in viral lung titers | |

| Cotton Rats | Intranasal | Prophylactic | Efficacious | |

| African Green Monkeys | Intranasal | Prophylactic and Therapeutic | Efficacious |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Antiviral Activity and Cytotoxicity Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit RSV replication by measuring the reduction in viral protein expression in infected cells.

Materials:

-

Vero or HEp-2 cells

-

RSV (Strain of interest)

-

This compound (solubilized)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well cell culture plates

-

Fixation solution (e.g., 80% acetone in PBS)

-

Primary antibody (anti-RSV F protein monoclonal antibody)

-

Secondary antibody (HRP-conjugated anti-mouse IgG)

-

TMB substrate

-

Stop solution (e.g., 1N H2SO4)

-

Plate reader

Procedure:

-

Seed Vero or HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

-

Infect the cell monolayers with RSV at a low multiplicity of infection (MOI) of approximately 0.01 to 0.1.

-

Immediately after infection, add the this compound dilutions to the respective wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator, until cytopathic effect (CPE) is visible in the virus control wells.

-

Aspirate the medium and fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).

-

Add the primary antibody diluted in blocking buffer (e.g., 5% non-fat milk in PBST) and incubate for 1-2 hours at 37°C.

-

Wash the plates three times with PBST.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

-

Wash the plates five times with PBST.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

For Cytotoxicity:

-

Follow the same procedure as above but without the virus infection step.

-

After the incubation period, use a cell viability assay (e.g., MTS or MTT assay) to determine the concentration of this compound that reduces cell viability by 50% (LC50).

Syncytium Formation Inhibition Assay

This assay visually assesses the ability of this compound to inhibit the formation of syncytia in RSV-infected cell monolayers.

Materials:

-

HEp-2 or a similar susceptible cell line

-

RSV

-

This compound

-

6- or 12-well cell culture plates

-

Cell culture medium

-

Staining solution (e.g., Giemsa or crystal violet)

-

Microscope

Procedure:

-

Seed HEp-2 cells in multi-well plates to achieve a confluent monolayer.

-

Infect the cells with RSV at a low MOI to allow for the formation of distinct syncytia.

-

After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing different concentrations of this compound.

-

Incubate the plates for 48-72 hours at 37°C.

-

Aspirate the medium and fix the cells with methanol for 10 minutes.

-

Stain the cells with Giemsa or crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Observe the formation of syncytia under a microscope and compare the drug-treated wells to the virus control wells.

-

The minimal inhibitory concentration can be determined as the lowest concentration of this compound that completely inhibits syncytium formation.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits RSV entry and fusion.

Caption: this compound binds to the RSV F protein, preventing the conformational change required for fusion.

Experimental Workflow for Antiviral Activity Assay

This diagram outlines the key steps in the ELISA-based antiviral activity assay.

Caption: Workflow for determining the in vitro antiviral activity of this compound using an ELISA-based assay.

Clinical Development Status

This compound was developed by Wyeth and showed promising preclinical and in vivo activity as an RSV fusion inhibitor. It was considered a clinical candidate in the early 2000s. However, the development of this compound was subsequently halted, and it did not progress to late-stage clinical trials. The landscape of RSV therapeutics has continued to evolve, with other small molecule inhibitors and monoclonal antibodies being investigated. Notably, many RSV fusion inhibitors that entered clinical trials have been discontinued for various reasons. The development of successor compounds and alternative strategies for targeting RSV remains an active area of research.

References

RFI-641: A Novel Respiratory Syncytial Virus Fusion Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of RFI-641, a novel and potent inhibitor of the respiratory syncytial virus (RSV). This compound demonstrates significant antiviral activity against both type A and B strains of RSV by targeting the viral fusion (F) protein, thereby preventing viral entry into host cells and subsequent cell-to-cell spread. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound is a small-molecule inhibitor that specifically targets the RSV F protein, a critical component for viral entry and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[1][2][3] Its mechanism of action involves a dual blockade of the fusion process:

-

Inhibition of Virus-Cell Fusion: this compound binds to the F protein on the viral surface, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[2] This action effectively blocks the initial entry of the virus into the cell.

-

Inhibition of Cell-Cell Fusion (Syncytium Formation): By also acting on the F protein expressed on the surface of infected cells, this compound prevents the fusion of these cells with adjacent healthy cells, a key feature of RSV pathology and a mechanism for viral propagation within the respiratory epithelium.[1]

The specificity of this compound for the RSV F protein contributes to its large therapeutic window, with minimal cytotoxicity observed in host cells.

Quantitative In Vitro Efficacy

The antiviral activity of this compound has been evaluated against various laboratory strains and clinical isolates of RSV A and B. The 50% inhibitory concentrations (IC50) were determined using an enzyme-linked immunosorbent assay (ELISA) to measure the amount of RSV F protein.

| RSV Strain/Isolate | Virus Type | Cell Line | Average IC50 (µg/mL) |

| Laboratory Strains & Clinical Isolates | A | Vero, HFF | 0.055 |

| Laboratory Strains & Clinical Isolates | B | Vero, HFF | 0.018 |

| 90% of Clinical Isolates | A and B | Not Specified | 0.03 |

Data sourced from Chapman et al., 2002.

The 50% lethal concentration (LC50) for this compound in Vero and Human Foreskin Fibroblast (HFF) cells was found to be greater than 75 µg/mL, indicating a high therapeutic index of over 400-fold.

Quantitative In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in several animal models through prophylactic and therapeutic administration.

Prophylactic Efficacy in Mice:

| Dose (mg/kg) | Route | Time of Administration | Log10 PFU/mL Reduction in Lung Titer (vs. Control) |

| 0.04 - 1.3 | Intranasal | 2 hours pre-infection | 0.63 - 1.53 |

| 1 - 10 | Intranasal | 2 hours pre-infection | ≥ 3.2 |

| 10 | Intranasal | 2 hours pre-infection | 2.6 |

Data sourced from Chapman et al., 2002.

Therapeutic Efficacy in African Green Monkeys:

| Sample Type | Log10 PFU/mL Reduction in Viral Titer (vs. Control) |

| Nasal Samples | 0.57 - 1.66 |

| Throat Samples | 0.33 - 1.84 |

This compound administered intranasally daily, initiated 24 hours post-infection. Data sourced from Chapman et al., 2002.

Experimental Protocols

This protocol is used to determine the concentration of this compound that inhibits 50% of viral activity (IC50) and the concentration that is lethal to 50% of host cells (LC50).

Caption: Workflow for In Vitro Antiviral and Cytotoxicity Assays.

Detailed Steps:

-

Cell Seeding: Vero or HFF cells are seeded in 96-well plates.

-

Infection: Cells are infected with RSV at a multiplicity of infection (MOI) of 0.004.

-

Treatment: Various concentrations of this compound are added to the infected cells.

-

Incubation: The plates are incubated for 4 days to allow for viral replication.

-

Cell Fixation: Cells are fixed using a solution of 50% methanol and 50% acetone.

-

ELISA: An ELISA is performed using an antibody specific to the RSV F protein to quantify the amount of viral protein.

-

Data Analysis: The IC50 and LC50 values are calculated from the dose-response curves.

This assay visually assesses the ability of this compound to prevent the formation of syncytia.

Caption: Workflow for Inhibition of Syncytium Formation Assay.

Detailed Steps:

-

Infection: CV-1 cells are infected with a low multiplicity of wild-type RSV strain A2.

-

Treatment: this compound (at a concentration of 2 µg/ml) is added to the cell culture 8 hours after infection.

-

Observation: The cells are monitored microscopically for the formation of syncytia compared to untreated control cells.

This protocol describes the general workflow for evaluating the prophylactic and therapeutic efficacy of this compound in animal models such as mice, cotton rats, and African green monkeys.

Caption: General Workflow for In Vivo Efficacy Studies.

Detailed Steps:

-

Animal Anesthesia: Animals are anesthetized to facilitate intranasal administration and viral challenge. For mice, a solution of ketamine HCl and xylazine is used.

-

Drug Administration: this compound is administered intranasally. For prophylactic studies, this is done prior to viral challenge (e.g., 2 hours before). For therapeutic studies, administration begins after infection has been established (e.g., 24 hours post-infection).

-

Viral Challenge: Animals are infected with a predetermined dose of RSV.

-

Sample Collection: At various time points post-infection, samples such as lung tissue, nasal washes, or throat swabs are collected.

-

Viral Titer Quantification: Viral loads in the collected samples are determined, typically by a viral plaque assay.

-

Data Analysis: The viral titers from the this compound-treated groups are compared to those of the placebo-treated control groups to determine the reduction in viral replication.

Signaling Pathway of RSV Entry and Inhibition by this compound

The entry of RSV into a host cell is a multi-step process mediated by the viral G and F proteins. This compound intervenes at the critical fusion step.

Caption: RSV Entry Pathway and Site of this compound Inhibition.

References

- 1. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits entry of respiratory syncytial virus via interactions with fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

RFI-641: A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The significant global health burden of RSV has driven extensive research into effective antiviral therapies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of RFI-641, a novel and potent small-molecule inhibitor of RSV. This compound emerged from the chemical optimization of an earlier compound, CL387626, and demonstrated significant promise in preclinical studies due to its potent anti-RSV activity in both in vitro and in vivo models.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization, offering valuable insights for researchers in the field of antiviral drug development.

Discovery and Development

This compound was developed through a focused chemical optimization program aimed at improving the potency and pharmaceutical properties of a series of biphenyl triazine anionic compounds.[3] The parent compound, CL387626, had shown promise as an RSV fusion inhibitor, and subsequent structure-activity relationship (SAR) studies led to the design and synthesis of this compound.[1] Preclinical evaluation revealed that this compound is a potent inhibitor of both RSV type A and type B strains. Further in vivo studies in mice, cotton rats, and African green monkeys demonstrated its efficacy when administered prophylactically and therapeutically. Despite its promising preclinical profile, the clinical development of this compound was reportedly discontinued due to disadvantageous pharmaceutical properties.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

The primary mechanism of action of this compound is the inhibition of the Respiratory Syncytial Virus fusion (F) protein. The F protein is a critical viral surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and the formation of syncytia (the fusion of infected cells into large, multinucleated cells). This compound specifically targets the F protein, thereby blocking these fusion events. This targeted inhibition prevents the virus from entering host cells and spreading to neighboring cells, effectively halting the progression of the infection.

References

- 1. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of this compound as a potent and selective inhibitor of the respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

RFI-641 Target Specificity for RSV F Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The RSV fusion (F) protein is a critical component of the viral entry machinery, mediating the fusion of the viral envelope with the host cell membrane. This makes the F protein a prime target for antiviral drug development. RFI-641 is a potent and selective non-peptidic small molecule inhibitor of RSV that specifically targets the F protein, preventing viral entry and subsequent infection. This technical guide provides a comprehensive overview of the target specificity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of F Protein-Mediated Fusion

This compound exerts its antiviral activity by directly interacting with the RSV F protein. This interaction blocks the conformational changes in the F protein that are necessary for membrane fusion.[1][2] By inhibiting the fusion process, this compound effectively neutralizes the virus at an early stage of infection, preventing the viral genome from entering the host cell.[1] This mechanism of action is twofold:

-

Inhibition of Virus-Cell Fusion: this compound prevents the initial fusion of the viral envelope with the host cell plasma membrane.[3]

-

Inhibition of Syncytium Formation: It also blocks cell-to-cell fusion, which leads to the formation of syncytia, a characteristic cytopathic effect of RSV infection.[3]

The direct interaction with the F protein confers a high degree of specificity to this compound for RSV.

References

RFI-641: A Technical Overview of a Potent Respiratory Syncytial Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFI-641 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and young children.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biophysical and pharmacological properties of this compound. Detailed summaries of its in vitro and in vivo activities are presented, along with descriptions of the experimental methodologies used for its characterization. Visual diagrams are included to illustrate its mechanism of action and relevant experimental workflows.

Chemical Structure and Properties

This compound, chemically known as 4,4''-bis-{4,6-bis-[3-(bis-carbamoylmethyl-sulfamoyl)-phenylamino]-(1,3,5)triazin-2-ylamino}-biphenyl-2,2''-disulfonic acid, is a dendrimer-like molecule with a molecular mass of 1684 Da.[3][4] It belongs to a class of biphenyl triazine anionic compounds.[5] The synthesis of this compound involves a key step of coupling a diaminobiphenyl intermediate with two equivalents of a chlorotriazine derivative under microwave conditions.

| Property | Value | Reference |

| Chemical Name | 4,4''-bis-{4,6-bis-[3-(bis-carbamoylmethyl-sulfamoyl)-phenylamino]-(1,3,5)triazin-2-ylamino}-biphenyl-2,2''-disulfonic acid | |

| Molecular Formula | C58H60N24Na2O18S6 | |

| Molecular Mass | 1684 Da | |

| Description | Small dendrimer-like compound, biphenyl triazine |

Mechanism of Action: Targeting Viral Fusion

This compound exerts its antiviral activity by directly targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells. This interaction inhibits the F protein's function, thereby blocking two crucial early events in the viral life cycle: the binding of the virus to the host cell and the subsequent fusion of the viral envelope with the cell membrane. By preventing these steps, this compound effectively neutralizes the virus before it can deliver its genetic material into the host cell and initiate replication. This specific interaction with the viral F protein is a key characteristic of its mechanism.

In Vitro and In Vivo Activity

This compound demonstrates potent and selective inhibitory activity against both RSV type A and B strains in vitro. It effectively prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection in cell culture. The compound exhibits a significant therapeutic window, with high efficacy against the virus and low cytotoxicity to host cells. In vivo studies in animal models, including mice, cotton rats, and African green monkeys, have shown that intranasal administration of this compound is efficacious in reducing viral replication.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (RSV Growth) | 50 nM | Vero and HFF cells | |

| Average IC50 (RSV A strains) | 0.055 µg/ml | Vero and HFF cells | |

| Average IC50 (RSV B strains) | 0.018 µg/ml | Vero and HFF cells | |

| LC50 (Cytotoxicity) | >75 µg/ml | Vero and HFF cells | |

| Therapeutic Index | >417-fold to >2,500-fold | - | |

| In Vivo Efficacy (Prophylactic) | Doses as low as 0.04 mg/kg (intranasal) | Mice | |

| In Vivo Efficacy (Therapeutic) | Efficacious 24h post-infection | African green monkeys |

Experimental Methodologies

Antiviral Activity and Cytotoxicity Assays

The antiviral potency of this compound is typically determined using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

-

The cells are then infected with RSV at a low multiplicity of infection (MOI).

-

Immediately following infection, serial dilutions of this compound are added to the wells.

-

The plates are incubated for 4 days to allow for viral replication.

-

After incubation, the cells are fixed and permeabilized.

-

An ELISA is performed using a primary antibody specific for the RSV F protein, followed by a secondary enzyme-linked antibody and a colorimetric substrate to quantify the amount of viral protein.

-

The 50% inhibitory concentration (IC50) is then calculated.

-

For cytotoxicity, a similar protocol is followed with uninfected cells, and cell viability is measured using a standard method like the MTS assay to determine the 50% lethal concentration (LC50).

Virus-Cell Fusion Assay

To specifically investigate the effect of this compound on the fusion process, a lipid-mixing assay employing the fluorescent probe octadecyl rhodamine B chloride (R18) is utilized.

Protocol:

-

RSV is labeled with a high concentration of R18, which leads to self-quenching of its fluorescence.

-

The R18-labeled virus is then incubated with target cells (e.g., Vero cells) in the presence or absence of this compound.

-

If fusion occurs, the R18 probe dilutes into the host cell membrane, leading to a relief of self-quenching and an increase in fluorescence.

-

The fluorescence intensity is monitored over time to determine the rate and extent of fusion. Inhibition of the fluorescence increase in the presence of this compound indicates a blockage of the fusion event.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the RSV F protein, and as such, it does not directly modulate host cell signaling pathways to exert its primary antiviral effect. Its activity is concentrated on the extracellular interaction between the virus and the host cell.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RSV with a clear mechanism of action targeting the viral fusion protein. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as an antiviral therapeutic. The detailed experimental protocols and compiled data presented in this guide provide a valuable resource for researchers in the field of virology and antiviral drug development. Although it was considered a clinical candidate, further development of this compound was not pursued. Nevertheless, it remains an important tool compound for studying RSV entry and a foundational molecule for the development of next-generation RSV fusion inhibitors.

References

- 1. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of this compound as a potent and selective inhibitor of the respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of RFI-641: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the compound's mechanism of action and experimental workflows.

Core Efficacy and Potency of this compound

This compound has demonstrated significant antiviral activity against both type A and B strains of RSV.[1][2][3] Its potency is highlighted by low nanomolar to low microgram per milliliter concentrations required for viral inhibition. The compound's mechanism of action is targeted, specifically inhibiting viral entry into host cells.[4][5]

Antiviral Activity

The inhibitory effects of this compound have been quantified using various in vitro assays, with the following tables summarizing the key findings.

| Assay Type | RSV Strain | Cell Line | IC50 (μg/mL) | Reference |

| ELISA | A (Lab Strains & Clinical Isolates) | Vero or HFF | 0.055 (average) | |

| ELISA | B (Lab Strains & Clinical Isolates) | Vero or HFF | 0.018 (average) | |

| ELISA | A2 | HFF | 0.18 | |

| ELISA | A2 | Vero | 0.37 | |

| ELISA | A2 | CV-1 | 0.28 |

| Assay Type | RSV Strain | IC90 (μg/mL) | Reference |

| Yield Reduction | A (Clinical Isolates) | 0.22 (mean) | |

| Yield Reduction | B (Clinical Isolates) | 0.12 (mean) |

Specificity and Cytotoxicity

This compound exhibits a high degree of specificity for RSV with minimal activity against other viruses and low cytotoxicity, indicating a favorable therapeutic window.

| Virus | IC50 (μg/mL) | Reference |

| Influenza A and B | >10 | |

| Human Parainfluenza Virus 3 (hPIV3) | >10 | |

| Human Cytomegalovirus (hCMV) | 4.3 to 13 | |

| Herpes Simplex Virus (HSV) | 4.3 to 13 |

| Cell Line | LC50 (μg/mL) | Reference |

| Vero | >75 | |

| HFF | >75 |

Mechanism of Action: Inhibition of Viral Fusion

This compound's primary mechanism of action is the inhibition of the RSV fusion (F) protein. This action prevents two critical early steps in the viral life cycle: the fusion of the viral envelope with the host cell membrane and the subsequent formation of syncytia (the fusion of infected cells with neighboring healthy cells).

Caption: Mechanism of this compound action against RSV entry.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below.

Antiviral Activity and Cytotoxicity Assays (ELISA-based)

This assay quantifies the amount of RSV protein to determine the inhibitory concentration of this compound.

Caption: Workflow for the ELISA-based antiviral assay.

Protocol:

-

Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

-

Cells are infected with RSV at a Multiplicity of Infection (MOI) of 0.004.

-

Immediately following infection, various concentrations of this compound (typically 5 to 10 concentrations) are added to the wells.

-

The infected cells are incubated for 4 days.

-

After incubation, the cells are fixed using a solution of 50% methanol and 50% acetone.

-

The fixed cells are washed, and an antibody specific to the RSV F protein is added.

-

An enzyme-linked secondary antibody is then added, followed by a substrate to produce a colorimetric reaction.

-

The absorbance is measured to quantify the amount of viral protein, and the 50% inhibitory concentration (IC50) is calculated.

-

For cytotoxicity, a similar protocol is followed, but without viral infection, and cell viability is measured using an MTS assay.

Yield Reduction Assay

This assay directly measures the production of new infectious virus particles.

Caption: Workflow for the viral yield reduction assay.

Protocol:

-

Vero cells are infected with RSV (e.g., MOI of 0.3) in the presence of varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3, 1.0, or 3.0 μg/ml).

-

The virus is allowed to adsorb for 90 minutes at room temperature.

-

The inoculum is then removed and replaced with fresh medium containing the corresponding concentration of this compound.

-

After a single round of viral replication, the supernatant is collected.

-

The amount of infectious virus in the supernatant is quantified using a plaque assay to determine the viral titer.

-

The concentration of this compound that reduces the viral yield by 90% (IC90) is then calculated.

Inhibition of Syncytium Formation

This assay visually assesses the ability of this compound to prevent cell-to-cell fusion.

Protocol:

-

CV-1 cells are infected with a low multiplicity of RSV.

-

At 8 hours post-infection, this compound (e.g., 2 μg/ml) is added to the cell culture.

-

The cells are observed microscopically for the formation of syncytia (large, multinucleated cells).

-

The presence or absence of syncytia in treated versus untreated infected cells indicates the inhibitory activity of the compound on cell-to-cell fusion.

Conclusion

The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of RSV. Its mechanism of action, targeting the viral F protein to block fusion, is well-defined. The compound demonstrates significant efficacy against a broad range of RSV strains with a favorable safety profile in cell culture models. These findings underscore the potential of this compound as an anti-RSV therapeutic agent.

References

- 1. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound inhibits entry of respiratory syncytial virus via interactions with fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RFI-641: A Potent Inhibitor of Respiratory Syncytial Virus A and B Strains

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] RFI-641, a small dendrimer-like compound, has emerged as a potent and selective inhibitor of both RSV A and B strains.[1][2][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to combat RSV.

Mechanism of Action: Targeting Viral Fusion

This compound exerts its antiviral effect by inhibiting the entry of RSV into host cells.[4] The compound specifically targets the viral fusion (F) protein, a critical component of the viral envelope responsible for mediating the fusion of the viral and cellular membranes. By binding to the F protein, this compound blocks the conformational changes necessary for membrane fusion, thereby preventing viral entry and subsequent replication. This mechanism effectively halts the infection at an early stage. Furthermore, this compound has been shown to inhibit syncytium formation, the fusion of infected cells with neighboring uninfected cells, which is another F protein-mediated process that contributes to viral spread and pathogenesis.

Figure 1. Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent antiviral activity against a broad range of RSV A and B laboratory strains and clinical isolates. The tables below summarize the 50% inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) of this compound against various RSV strains.

Table 1: In Vitro Inhibitory Activity of this compound against RSV A Strains

| RSV A Strain | Cell Line | IC50 (µg/mL) | IC90 (µg/mL) |

| Laboratory Strains | Vero or HFF | 0.055 (average) | 0.22 (mean) |

| Clinical Isolates | Vero or HFF | 0.055 (average) | 0.22 (mean) |

| A2 | HFF | 0.18 | Not Reported |

| A2 | Vero | 0.37 | Not Reported |

| A2 | CV-1 | 0.28 | Not Reported |

Data sourced from multiple studies.

Table 2: In Vitro Inhibitory Activity of this compound against RSV B Strains

| RSV B Strain | Cell Line | IC50 (µg/mL) | IC90 (µg/mL) |

| Laboratory Strains | Vero or HFF | 0.018 (average) | 0.12 (mean) |

| Clinical Isolates | Vero or HFF | 0.018 (average) | 0.12 (mean) |

Data sourced from multiple studies.

The antiviral activity of this compound is not significantly affected by the cell line used in the assay. A yield reduction assay demonstrated that this compound potently inhibits the formation of new virions. Importantly, this compound exhibits a large therapeutic window, with a 50% lethal concentration (LC50) of >75 µg/ml in Vero and HFF cells, indicating low cytotoxicity.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of RSV infection. Prophylactic and therapeutic administration of this compound has been shown to reduce viral titers in the lungs of infected animals.

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Administration Route | Dosing Regimen | Viral Titer Reduction (log10 PFU/lung) |

| Mouse | Intranasal | 0.04 to 1.3 mg/kg (prophylactic) | 0.63 to 1.53 |

| Cotton Rat | Intranasal | 1 to 10 mg/kg (prophylactic) | ≥ 3.2 |

| African Green Monkey | Intranasal | Not specified (prophylactic & therapeutic) | Efficacious |

Data sourced from multiple studies.

These in vivo studies demonstrate that this compound is effective in reducing viral replication in the respiratory tract, highlighting its potential as a therapeutic agent for RSV infections.

Experimental Protocols

Antiviral Activity and Cytotoxicity Assays (ELISA-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound.

Figure 2. Workflow for ELISA-based antiviral assay.

Methodology:

-

Cell Culture: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates and grown to confluence.

-

Infection: The cell monolayers are infected with RSV at a multiplicity of infection (MOI) of 0.004.

-

Compound Treatment: Immediately after infection, serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for 4 days to allow for viral replication.

-

ELISA: After incubation, the cells are fixed with a 50% methanol-50% acetone solution. The amount of RSV F protein is then quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific antibody against the F protein.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits viral protein production by 50%, is calculated from the dose-response curve.

-

Cytotoxicity Assay: To determine the 50% lethal concentration (LC50), uninfected cells are incubated with serial dilutions of this compound for the same duration, and cell viability is assessed.

Fusion Assay

This assay is used to assess the effect of this compound on the fusion of the RSV envelope with the host cell membrane.

Methodology:

-

Virus Labeling: RSV is labeled with the fluorescent lipid dye octadecyl rhodamine B chloride (R18). At high concentrations in the viral membrane, the fluorescence of R18 is self-quenched.

-

Binding and Fusion: The labeled virus is allowed to bind to target cells (e.g., Vero cells) in the presence or absence of this compound.

-

Fluorescence Measurement: Upon fusion of the viral and cellular membranes, the R18 dye dilutes into the larger cell membrane, leading to a relief of self-quenching and an increase in fluorescence. This increase in fluorescence is measured over time.

-

Data Analysis: The rate and extent of fluorescence increase are used to quantify the inhibition of fusion by this compound.

Conclusion

This compound is a potent and selective inhibitor of both RSV A and B strains, acting through the targeted inhibition of the viral F protein and the subsequent blockade of viral entry and cell-to-cell fusion. Its significant in vitro and in vivo activity, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic candidate for the treatment and prevention of RSV infections. The detailed methodologies provided in this guide offer a framework for the continued evaluation of this compound and other novel anti-RSV compounds.

References

- 1. This compound, a Potent Respiratory Syncytial Virus Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits entry of respiratory syncytial virus via interactions with fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of RFI-641: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The following sections detail the quantitative data from preclinical studies, outline the experimental protocols used to determine efficacy, and visualize the compound's mechanism of action and experimental workflows.

Quantitative Efficacy Data

The antiviral activity of this compound has been demonstrated in both in vitro and in vivo models. The data presented below summarizes the key findings from these preliminary studies.

In Vitro Efficacy

This compound has shown potent inhibitory activity against both RSV type A and B strains.[1] The tables below summarize the 50% inhibitory concentrations (IC₅₀) and 90% inhibitory concentrations (IC₉₀) from enzyme-linked immunosorbent assays (ELISA) and yield reduction assays.

Table 1: In Vitro Antiviral Activity of this compound against RSV Strains

| RSV Strain | Assay Type | IC₅₀ (µg/mL) |

| RSV A | ELISA | 0.055 (average) |

| RSV B | ELISA | 0.018 (average) |

| Clinical Isolates (unspecified) | ELISA | 0.03 (inhibited 90% of isolates by 50%) |

Source: Data compiled from a study on the potent anti-RSV activity of this compound.[1]

Table 2: In Vitro Virion Formation Inhibition by this compound

| RSV Strain | Assay Type | IC₉₀ (µg/mL) |

| RSV A Clinical Isolates | Yield Reduction | 0.22 (mean) |

| RSV B Clinical Isolates | Yield Reduction | 0.12 (mean) |

Source: Data from a yield reduction assay measuring the inhibition of new virion formation.[1]

A key characteristic of this compound is its high therapeutic index, indicating a large window between its effective and toxic concentrations. The 50% lethal concentration (LC₅₀) for this compound on both Vero and HFF cells was found to be greater than 75 µg/mL.[1] Furthermore, this compound demonstrates high specificity for RSV, with IC₅₀ values against other viruses like influenza and human parainfluenza virus-3 being greater than 10 µg/mL.[2]

In Vivo Efficacy

The efficacy of this compound has been evaluated in several animal models, demonstrating significant reductions in viral titers when administered prophylactically.

Table 3: Prophylactic Efficacy of Intranasal this compound in a Mouse Model

| Dose (mg/kg) | Reduction in Viral Lung Titer (log₁₀ PFU/mL) | Statistical Significance |

| 0.04 - 1.3 | 0.63 to 1.53 | Statistically significant at all doses |

Source: Results from a study where this compound was administered 2 hours prior to RSV challenge.

Table 4: Prophylactic Efficacy of Intranasal this compound in a Cotton Rat Model

| Dose (mg/kg) | Reduction in Lung Titers (log₁₀ PFU/lung) |

| 0.2 | 0.6 |

| 1 - 10 | ≥ 3.2 (statistically significant) |

| 10 (RSV Long strain) | 2.6 |

Source: Findings from studies conducted at Virion Systems and Baylor College of Medicine.

Therapeutic administration of this compound has also shown promise. In a monkey model, daily intranasal administration initiated 24 hours after RSV infection resulted in reduced viral titers in both nasal and throat samples. On day 5, when control titers peaked at 2.58 log₁₀ PFU/ml, the titers in the this compound-treated group were significantly lower at 0.92 log₁₀ PFU/ml.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preliminary efficacy studies of this compound.

Fusion Assay

To determine the effect of this compound on the binding and fusion of RSV with host cells, a fusion assay based on the relief of self-quenching of octadecyl rhodamine R18 (R18) was utilized.

Protocol Outline:

-

Viral Labeling: RSV is labeled with the fluorescent probe R18. At high concentrations on the viral envelope, the fluorescence of R18 is self-quenched.

-

Binding and Fusion: The R18-labeled RSV is allowed to adsorb to target cells (e.g., Vero cells) at both 4°C (to allow binding but not fusion) and 37°C (to allow both binding and fusion).

-

Inhibitor Addition: this compound is added to the cell cultures to assess its impact on the binding and fusion processes.

-

Fluorescence Measurement: Upon fusion of the viral envelope with the cell membrane, the R18 probe diffuses into the larger cell membrane, leading to a decrease in its concentration and a subsequent increase in fluorescence (dequenching). This increase in fluorescence is measured to quantify the extent of fusion.

-

Analysis: The results indicated that this compound inhibits both the binding and fusion events of RSV with the host cells.

Inhibition of Syncytium Formation

This experiment aimed to evaluate the effect of this compound on the cell-to-cell spread of the virus, which manifests as the formation of syncytia (large, multinucleated cells).

Protocol Outline:

-

Cell Infection: CV-1 cells are infected with a low multiplicity of wild-type RSV strain A2.

-

Inhibitor Addition: this compound (at a concentration of 2 µg/ml) is added to the infected cell culture at 8 hours post-infection.

-

Observation: The formation of syncytia is observed and compared to untreated control cultures.

-

Analysis: The study found that this compound, even when added after the initial infection, effectively blocked the formation of syncytia, indicating its ability to inhibit F protein-mediated cell-cell fusion.

Viral Plaque Assay and Yield Reduction Assay

These assays are standard virological techniques used to quantify the amount of infectious virus and assess the antiviral activity of a compound.

Viral Plaque Assay Protocol Outline:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in culture plates.

-

Virus Inoculation: Serial dilutions of the virus sample (e.g., from lung homogenates of infected animals) are added to the cell monolayers.

-

Adsorption: The virus is allowed to adsorb to the cells for a specific period.

-

Overlay: The liquid medium is replaced with a semi-solid overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

-

Staining and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are then counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Yield Reduction Assay Protocol Outline:

-

Cell Infection in the Presence of Inhibitor: Cells are infected with RSV in the presence of varying concentrations of this compound.

-

Incubation: The infected cells are incubated to allow for viral replication and the production of new virions.

-

Harvesting: At a set time post-infection, the supernatant and/or cell lysate containing the progeny virus is harvested.

-

Titration: The amount of infectious virus in the harvest is quantified using a viral plaque assay.

-

Analysis: The reduction in viral yield in the presence of the inhibitor, compared to an untreated control, is calculated to determine the IC₉₀.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's inhibitory action and the general workflow of the in vivo efficacy studies.

References

Methodological & Application

RFI-641 In Vitro Assay Protocols: A Guide for Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFI-641 is a potent and selective small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of acute lower respiratory tract infections, particularly in infants and young children.[1][2] This compound has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][2][3] The mechanism of action of this compound involves the inhibition of viral entry into host cells by targeting the RSV fusion (F) protein. Specifically, this compound blocks the F protein-mediated fusion of the viral envelope with the cellular membrane, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication. This application note provides detailed protocols for key in vitro assays to evaluate the antiviral efficacy of this compound and compounds with a similar mechanism of action.

Mechanism of Action: Inhibition of RSV Fusion

This compound acts as a viral entry inhibitor. The primary target of this compound is the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral and cellular membranes. The F protein undergoes a series of conformational changes to mediate this fusion process. This compound is believed to bind to the F protein, stabilizing it in a pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion. This blockade of fusion effectively halts the viral life cycle at an early stage, preventing infection.

Caption: Mechanism of this compound action against RSV.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various RSV strains and cell lines.

Table 1: Antiviral Activity of this compound against RSV Strains

| RSV Strain | Assay Type | Cell Line | IC50 (µg/mL) | IC90 (µg/mL) |

| RSV A | ELISA | Vero | 0.055 (average) | - |

| RSV B | ELISA | Vero | 0.018 (average) | - |

| RSV A (Clinical Isolates) | Yield Reduction | - | - | 0.22 (mean) |

| RSV B (Clinical Isolates) | Yield Reduction | - | - | 0.12 (mean) |

| RSV A2 | ELISA | HFF | 0.18 | - |

| RSV A2 | ELISA | Vero | 0.37 | - |

| RSV A2 | ELISA | CV-1 | 0.28 | - |

Data extracted from literature.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | LC50 (µg/mL) | Therapeutic Index (vs. RSV A) | Therapeutic Index (vs. RSV B) |

| Vero | MTS Assay | >75 | >1363 | >4167 |

| HFF | MTS Assay | >75 | >417 | >4167 |

Therapeutic Index calculated as LC50 / IC50. Data extracted from literature.

Experimental Protocols

Antiviral Activity and Cytotoxicity Assay (ELISA-based)

This assay determines the concentration of this compound required to inhibit RSV replication by 50% (IC50) and the concentration that is lethal to 50% of the host cells (LC50).

References

Application Notes and Protocols for RFI-641 in Vero Cells for RSV Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and young children.[1][2] RFI-641 is a potent and selective small molecule inhibitor of RSV.[3][4] This document provides detailed application notes and protocols for the use of this compound in Vero cells for the study of RSV. This compound has demonstrated significant antiviral activity against both RSV type A and B strains.[1] Its mechanism of action involves the inhibition of the viral fusion (F) protein, thereby blocking the entry of the virus into the host cell and preventing the formation of syncytia.

Data Presentation

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various assays. The following tables summarize the quantitative data on its efficacy against different RSV strains in cell culture.

Table 1: 50% Inhibitory Concentration (IC50) of this compound against RSV Strains by ELISA

| Cell Line | RSV Strain | Average IC50 (µg/mL) |

| Vero | RSV A (Lab Strains & Clinical Isolates) | 0.055 |

| Vero | RSV B (Lab Strains & Clinical Isolates) | 0.018 |

| HFF | RSV A (Lab Strains & Clinical Isolates) | Not Specified |

| HFF | RSV B (Lab Strains & Clinical Isolates) | Not Specified |

As determined by an enzyme-linked immunosorbent assay (ELISA) measuring RSV F protein.

Table 2: 90% Inhibitory Concentration (IC90) of this compound against RSV Clinical Isolates by Yield Reduction Assay

| Cell Line | RSV Strain | Mean IC90 (µg/mL) |

| Vero | RSV A (Clinical Isolates) | 0.22 |

| Vero | RSV B (Clinical Isolates) | 0.12 |

This assay provides a more stringent measure of antiviral activity by quantifying the reduction in new virion formation.

Mechanism of Action

This compound acts as a viral fusion inhibitor. It specifically targets the RSV fusion (F) protein, a critical component for the entry of the virus into the host cell. The binding of this compound to the F protein prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This inhibition of fusion effectively blocks viral entry and also prevents cell-to-cell spread through the formation of syncytia.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

General Cell and Virus Culture

1. Vero Cell Culture:

-

Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

2. RSV Propagation in Vero Cells:

-

Seed Vero cells in T-175 flasks and grow to 80-90% confluency.

-

Wash the cell monolayer with serum-free DMEM.

-

Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free DMEM.

-